molecular formula C12H19Cl2NO B569016 (1R,3S)-3-(2,2-Dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide CAS No. 153653-46-4

(1R,3S)-3-(2,2-Dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide

Cat. No.: B569016
CAS No.: 153653-46-4
M. Wt: 264.19
InChI Key: WHWOTZXPOONDLK-SCZZXKLOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3S)-3-(2,2-Dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide is a synthetic organic compound known for its unique structural features and diverse applications. This compound is characterized by a cyclopropane ring substituted with a dichloroethenyl group and a carboxamide moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-(2,2-Dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide typically involves the following steps:

  • Formation of the Cyclopropane Ring: : The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid. Common reagents for this reaction include diazo compounds and transition metal catalysts such as rhodium or copper complexes.

  • Introduction of the Dichloroethenyl Group: : The dichloroethenyl group can be introduced via a halogenation reaction, where the cyclopropane ring is treated with a chlorinating agent like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

  • Formation of the Carboxamide Moiety: : The carboxamide group is typically introduced through an amidation reaction. This involves reacting the corresponding carboxylic acid or its derivative (such as an ester or acid chloride) with diethylamine under suitable conditions, often in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems are often employed to enhance yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the dichloroethenyl group, leading to the formation of epoxides or other oxidized derivatives. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).

  • Reduction: : Reduction reactions can target the carbonyl group of the carboxamide, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the dichloroethenyl group. Nucleophiles such as amines, thiols, or alkoxides can replace the chlorine atoms, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: m-CPBA, H2O2, and other peroxides.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alkoxides, often in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Epoxides, alcohols, and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (1R,3S)-3-(2,2-Dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for probing enzyme active sites and studying protein-ligand interactions.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In industrial applications, the compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its stability and reactivity profile make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of (1R,3S)-3-(2,2-Dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloroethenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The carboxamide moiety can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound within the active site of its target.

Comparison with Similar Compounds

Similar Compounds

    (1R,3S)-3-(2,2-Dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxylate: Similar structure but with an ester group instead of a carboxamide.

    (1R,3S)-3-(2,2-Dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

    (1R,3S)-3-(2,2-Dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carbothioamide: Similar structure but with a thioamide group instead of a carboxamide.

Uniqueness

The uniqueness of (1R,3S)-3-(2,2-Dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide lies in its specific combination of functional groups, which confer distinct reactivity and interaction profiles. The presence of both the dichloroethenyl and carboxamide groups allows for a wide range of chemical transformations and biological interactions, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

(1R,3S)-3-(2,2-dichloroethenyl)-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19Cl2NO/c1-5-15(6-2)11(16)10-8(7-9(13)14)12(10,3)4/h7-8,10H,5-6H2,1-4H3/t8-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWOTZXPOONDLK-SCZZXKLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1C(C1(C)C)C=C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)[C@@H]1[C@H](C1(C)C)C=C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.